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Abstract

2-Hexanol butanoate, also known as sec-hexyl butyrate, is a fatty acid ester recognized for its
characteristic fruity aroma, reminiscent of banana and apricot. It is a naturally occurring
compound found in various fruits and is utilized in the flavor and fragrance industry. This
technical guide provides a comprehensive review of the current literature on 2-Hexanol
butanoate, covering its discovery, chemical and physical properties, synthesis methodologies,
and available toxicological data. While the compound is well-known as a flavor ingredient, this
review highlights the significant lack of publicly available data regarding its specific biological
activities, mechanisms of action, and detailed experimental protocols for its synthesis and
characterization. This document aims to summarize the existing knowledge and identify key
areas where further research is needed to fully understand the potential of this compound.

Discovery and Natural Occurrence

The precise historical details of the initial discovery and synthesis of 2-Hexanol butanoate are
not well-documented in readily available scientific literature. Its identification is primarily linked
to the analysis of volatile compounds in fruits.
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2-Hexanol butanoate is a natural volatile component of bananas, contributing to their
characteristic aroma profile.[1][2][3][4][5] Gas chromatography-mass spectrometry (GC-MS)
analysis of banana volatiles has identified 2-Hexanol butanoate as one of the many esters
responsible for the fruit's complex scent.[1][2][3][4] The concentration and composition of this
and other esters can vary depending on the banana cultivar and its stage of ripeness.[1]

Chemical and Physical Properties

2-Hexanol butanoate is the ester formed from the reaction of 2-hexanol and butanoic acid. Its
chemical and physical properties are summarized in the table below.

Property Value Source
Molecular Formula C10H2002
Molecular Weight 172.26 g/mol
CAS Number 6963-52-6
Appearance Colorless liquid (estimated)
Odor Fruity, banana, fleshy, ripe
Boiling Point 194.00 to 195.00 °C @ 760.00
mm Hg
Flash Point 160.00 °F (71.11 °C) TCC

0.413000 mmHg @ 25.00 °C

Vapor Pressure .
(estimated)

logP (o/w) 3.686 (estimated)

38.59 mg/L @ 25 °C

Water Solubility (estimated)
estimate

butanoic acid, 1-methylpentyl
Synonyms ester; hexan-2-yl butanoate;
sec- hexyl butyrate

Synthesis of 2-Hexanol Butanoate
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The primary method for synthesizing 2-Hexanol butanoate is through the Fischer esterification
of 2-hexanol with butanoic acid. Enzymatic synthesis offers an alternative, milder approach.

Chemical Synthesis: Fischer Esterification

Reaction:
General Protocol:

A detailed experimental protocol with specific quantities, reaction conditions, and yields for 2-
Hexanol butanoate is not readily available in the reviewed literature. However, a general
procedure for Fischer esterification can be described as follows:

Reactant Mixture: Equimolar amounts of 2-hexanol and butanoic acid are combined in a
round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid or p-
toluenesulfonic acid, is added.

o Reaction Conditions: The reaction mixture is typically heated under reflux. To drive the
equilibrium towards the product side, water is removed as it is formed, often using a Dean-
Stark apparatus.

o Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the
mixture is cooled. The excess acid is neutralized with a weak base, such as a saturated
sodium bicarbonate solution. The organic layer is then washed with water and brine.

 Purification: The crude ester is dried over an anhydrous salt (e.g., sodium sulfate or
magnesium sulfate) and purified, typically by distillation under reduced pressure.

e Characterization: The identity and purity of the final product would be confirmed using
spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Note: Specific spectral data (*H NMR, 3C NMR, IR, MS) for 2-Hexanol butanoate is not
available in the searched literature. However, spectral data for the precursor, 2-hexanol, is
available.[6][7][8]

Enzymatic Synthesis
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Enzymatic synthesis of esters, including butyrates, offers a greener alternative to chemical
synthesis, often proceeding under milder conditions with higher specificity. Lipases are
commonly used enzymes for this purpose.

General Protocol:

A specific, detailed protocol for the enzymatic synthesis of 2-Hexanol butanoate is not
available. However, a general procedure based on the synthesis of similar esters can be
outlined:

o Reaction Setup: 2-hexanol and butanoic acid (or a butyrate donor like tributyrin) are
dissolved in a suitable organic solvent (e.g., n-hexane, heptane) to create a non-aqueous
environment that favors esterification over hydrolysis.

e Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (Novozym
435) or Rhizomucor miehei lipase (Lipozyme IM), is added to the reaction mixture.
Immobilization enhances enzyme stability and simplifies its removal after the reaction.

e Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g.,
30-60 °C) with constant agitation (e.g., shaking in an orbital incubator).

e Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using GC
or HPLC. Once equilibrium is reached or the desired conversion is achieved, the immobilized
enzyme is filtered off.

 Purification: The solvent is removed under reduced pressure, and the resulting ester can be
further purified if necessary, for example, by vacuum distillation.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific
biological activities, mechanisms of action, and signaling pathways associated with 2-Hexanol
butanoate.

However, it is a member of the broader class of short-chain fatty acid esters. Short-chain fatty
acids (SCFAs) themselves, such as butyrate, are well-known to have diverse biological roles.[1]
[2][3] They can act as signaling molecules, for example, by inhibiting histone deacetylases
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(HDACS) or activating G-protein coupled receptors (GPCRs), thereby influencing inflammation,
metabolism, and cell proliferation.[9] Whether 2-Hexanol butanoate is hydrolyzed in vivo to
release butyrate and 2-hexanol, and thus exert biological effects through these components, is
not documented.

Toxicological data for 2-Hexanol butanoate is not available. However, safety assessments for
the precursor, 2-hexanol, have been conducted. These studies indicate that 2-hexanol is not
considered a skin sensitizer and does not present a concern for phototoxicity.[10] The toxicity
of various other flavor esters has been evaluated, and they are generally considered safe for
consumption at the low levels found in food.[4][11]

Experimental Workflows and Logical Relationships

Due to the absence of published research on the biological activity and signaling pathways of
2-Hexanol butanoate, no established experimental workflows or logical relationships can be
visualized.

Should research in this area be undertaken, a potential experimental workflow to investigate its
biological effects could be structured as follows:

Caption: A potential experimental workflow for the investigation of the biological activity of 2-
Hexanol butanoate.

Conclusion and Future Directions

2-Hexanol butanoate is a well-characterized flavor and fragrance compound with established
chemical and physical properties and clear synthetic routes. However, this review reveals a
significant knowledge gap regarding its biological activity and potential therapeutic or
toxicological effects. Future research should focus on:

» Detailed Synthesis and Characterization: Publishing a detailed, reproducible experimental
protocol for the synthesis of 2-Hexanol butanoate, including comprehensive spectral data,
would be highly valuable for the research community.

» Biological Screening: A broad-based biological screening of 2-Hexanol butanoate is
warranted to identify any potential pharmacological activities. This could include assays for
anti-inflammatory, antimicrobial, or anticancer effects.
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e Mechanism of Action Studies: Should any biological activity be identified, further studies to
elucidate the underlying mechanism of action and any involved signaling pathways will be
crucial.

 In Vivo Studies: Preclinical in vivo studies would be necessary to assess the
pharmacokinetics, safety, and efficacy of 2-Hexanol butanoate.

In conclusion, while 2-Hexanol butanoate is a known entity in the realm of flavor chemistry, its
potential in the fields of pharmacology and drug development remains largely unexplored. This
presents a clear opportunity for future research to unlock the full potential of this naturally
occurring ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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